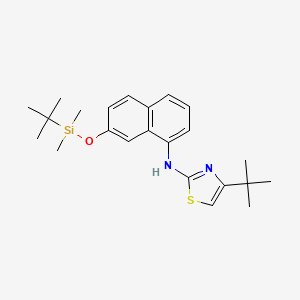

4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-YL)thiazol-2-amine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-tert-butyl-N-(7-{[tert-butyl(dimethyl)silyl]oxy}-1-naphthyl)-1,3-thiazol-2-amine, which provides a complete description of the molecular connectivity and substitution pattern. This nomenclature systematically describes the compound starting from the thiazole ring system, proceeding through the naphthyl substitution, and concluding with the silyl ether protecting group. The molecular formula C23H32N2OSSi indicates the presence of twenty-three carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, one oxygen atom, one sulfur atom, and one silicon atom, representing a molecular weight of 412.66 grams per mole.

The structural complexity of this compound can be further understood through analysis of its constituent parts and their respective molecular contributions. The thiazole ring contributes C3H2NS to the overall formula, while the naphthalene system provides C10H7, the tert-butyl substituent on the thiazole adds C4H9, the amino linkage contributes NH, and the tert-butyldimethylsilyl ether protecting group accounts for C6H15OSi. This systematic breakdown demonstrates how each functional component contributes to the overall molecular architecture and provides insight into potential synthetic approaches for compound preparation.

Key Functional Groups: Thiazole, Naphthalene, and Silyl Ether Moieties

The thiazole heterocyclic system represents a fundamental component of this compound's structure, contributing both electronic and steric properties that influence overall molecular behavior. Thiazole rings are characterized by the presence of both sulfur and nitrogen heteroatoms within a five-membered aromatic ring system, which confers unique electronic properties due to the different electronegativities and orbital characteristics of these heteroatoms. The aromatic character of thiazole derives from the delocalization of six pi electrons across the ring system, meeting Huckel's rule for aromaticity, with the sulfur atom's lone pair contributing to this electron count. The tert-butyl substituent at the 4-position of the thiazole ring introduces significant steric bulk and lipophilic character, potentially influencing both conformational preferences and intermolecular interactions.

The naphthalene moiety constitutes the second major aromatic component of this compound, providing a polycyclic aromatic hydrocarbon framework with distinctive electronic and geometric properties. Naphthalene consists of two fused benzene rings sharing two adjacent carbon atoms, creating a planar aromatic system with enhanced stability due to extended pi-electron delocalization. The naphthalene system exhibits high aromaticity and characteristic reactivity patterns, including susceptibility to electrophilic aromatic substitution reactions. In this particular compound, the naphthalene system bears substitution at the 1-position through an amino linkage to the thiazole ring and at the 7-position through the silyl ether functionality.

The tert-butyldimethylsilyl ether represents a sophisticated protecting group strategy commonly employed in organic synthesis to temporarily mask hydroxyl functionality. Silyl ethers are particularly valuable as alcohol protecting groups because they are easily formed through reaction of alcohols with silyl chlorides in the presence of base and can be selectively removed using fluoride sources. The tert-butyldimethylsilyl group provides enhanced stability compared to simpler silyl protecting groups due to the steric bulk of the tert-butyl substituent, which impedes hydrolysis and other degradation pathways. This protecting group strategy allows for selective manipulation of other functional groups within the molecule while preserving the hydroxyl functionality for later synthetic transformations.

| Functional Group | Structural Feature | Electronic Properties | Steric Effects |

|---|---|---|---|

| Thiazole Ring | Five-membered heterocycle with S and N | Aromatic, electron-deficient | Planar, moderate size |

| Tert-butyl Group | Branched alkyl substituent | Electron-donating | High steric bulk |

| Naphthalene System | Fused bicyclic aromatic | Extended pi-conjugation | Planar, rigid framework |

| Silyl Ether | Silicon-oxygen protecting group | Electronically neutral | Bulky substituent |

Stereochemical Considerations and Conformational Analysis

The conformational analysis of 4-tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-yl)thiazol-2-amine requires consideration of multiple rotatable bonds and potential intramolecular interactions that may influence the preferred three-dimensional arrangement of atoms. The compound contains several degrees of conformational freedom, including rotation about the carbon-nitrogen bond connecting the thiazole and naphthalene systems, rotation about the carbon-oxygen bond of the silyl ether group, and potential conformational flexibility within the tert-butyl substituents. Theoretical studies on related thiazole-containing compounds suggest that conformational preferences are often influenced by hydrogen bonding interactions, particularly involving the thiazole nitrogen atom.

The amino linkage between the thiazole and naphthalene systems represents a critical conformational determinant, as rotation about this bond can significantly alter the spatial relationship between these two aromatic systems. Computational studies on similar thiazole-amino acid derivatives indicate that certain conformations may be stabilized by intramolecular hydrogen bonding interactions, particularly those involving the thiazole nitrogen as a hydrogen bond acceptor. The planar nature of both the thiazole and naphthalene ring systems constrains local conformational flexibility, but the overall molecular shape can vary considerably depending on the dihedral angle between these aromatic planes.

Silyl ether conformational preferences have been extensively studied, with research indicating that both axial and equatorial orientations can be accommodated depending on the local steric environment. In cyclohexane-based systems, silyl ethers often adopt eclipsed conformations about the carbon-oxygen bond to minimize 1,3-repulsive interactions, and similar principles may apply to the naphthalene-based system in this compound. The tert-butyldimethylsilyl group's substantial steric bulk likely influences both local and global conformational preferences, potentially restricting certain rotational orientations while stabilizing others through favorable van der Waals interactions.

The overall conformational landscape of this compound likely features multiple local minima corresponding to different combinations of rotational orientations about the various flexible bonds. Energy barriers between these conformations are expected to be moderate, allowing for dynamic interconversion at room temperature while maintaining preferred conformational states under equilibrium conditions. Understanding these conformational preferences is crucial for predicting the compound's behavior in various chemical environments and for rational design of related structures with modified properties.

Properties

IUPAC Name |

4-tert-butyl-N-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2OSSi/c1-22(2,3)20-15-27-21(25-20)24-19-11-9-10-16-12-13-17(14-18(16)19)26-28(7,8)23(4,5)6/h9-15H,1-8H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIXMPRCOCKNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC2=CC=CC3=C2C=C(C=C3)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101115962 | |

| Record name | 4-(1,1-Dimethylethyl)-N-[7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-naphthalenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-49-5 | |

| Record name | 4-(1,1-Dimethylethyl)-N-[7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-naphthalenyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-N-[7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-naphthalenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-YL)thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and comparative analysis with related compounds.

Structural Information

The compound has the following structural characteristics:

- Molecular Formula : C23H32N2OSi

- InChIKey : QSIXMPRCOCKNJN-UHFFFAOYSA-N

- SMILES : CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the inhibitory activities observed:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tacrine | 4.86 ± 0.01 | 1.92 ± 0.11 | 2.5 |

| Compound 7a | 4.03 ± 0.03 | 0.419 ± 0.040 | 9.6 |

Note: TBD indicates that specific values for the compound of interest are not yet determined.

The mechanism by which this compound inhibits AChE and BChE appears to involve competitive and noncompetitive inhibition, as demonstrated through kinetic studies. The kinetic parameters were assessed using Lineweaver-Burk plots, revealing changes in both and , indicative of a mixed type of reversible inhibition.

Comparative Analysis with Related Compounds

When compared to established inhibitors like tacrine, the thiazole derivative shows varied potency against cholinesterases. The introduction of a tert-butyldimethylsilyloxy group may enhance lipophilicity and membrane permeability, potentially improving bioavailability.

Scientific Research Applications

Overview

4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-YL)thiazol-2-amine is a compound with a complex structure that has garnered attention in various scientific research applications. Its unique chemical properties and potential biological activities make it a candidate for studies in medicinal chemistry, enzyme inhibition, and material sciences.

Enzyme Inhibition Studies

The compound exhibits significant potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes its inhibitory activities compared to known inhibitors:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tacrine | 4.86 ± 0.01 | 1.92 ± 0.11 | 2.5 |

| Compound 7a | 4.03 ± 0.03 | 0.419 ± 0.040 | 9.6 |

The mechanism of action appears to involve both competitive and noncompetitive inhibition, as indicated by kinetic studies using Lineweaver-Burk plots, which suggest a mixed type of reversible inhibition.

Comparative Analysis with Related Compounds

When compared to established inhibitors like tacrine, this thiazole derivative shows varied potency against cholinesterases. The introduction of a tert-butyldimethylsilyloxy group may enhance lipophilicity and membrane permeability, potentially improving bioavailability.

Medicinal Chemistry Applications

The compound’s structural features make it a valuable scaffold for the development of new therapeutic agents targeting neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is beneficial.

Material Science Applications

Due to its unique silyl ether functionality, this compound can also be explored in material science applications, particularly in the development of advanced materials with specific optical or electronic properties.

Case Studies

- Neuroprotective Agents : Research has shown that compounds similar to this thiazole derivative can provide neuroprotective effects in models of neurodegeneration by inhibiting cholinesterases and modulating neurotransmitter levels.

- Synthesis of Novel Compounds : The compound serves as a precursor for synthesizing other biologically active molecules through various chemical reactions, including cross-coupling reactions facilitated by its boronic acid derivatives.

- Polymer Chemistry : Its silyl ether group allows for incorporation into polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials.

Chemical Reactions Analysis

Silyl Ether Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group at the 7-position of the naphthalene ring undergoes hydrolysis under acidic or fluoride-mediated conditions.

-

Mechanistic Insight : Fluoride ions (e.g., TBAF) cleave the Si–O bond via nucleophilic attack, while TFA protonates the oxygen, weakening the Si–O bond .

Functionalization of the Thiazole Ring

The thiazol-2-amine group participates in acylation and alkylation reactions.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP and triethylamine yields substituted amides:

Reductive Amination

The primary amine reacts with aldehydes (e.g., arylpiperazine aldehydes) under reductive conditions (NaBH(OAc)₃) to form secondary amines :

-

Example :

Yield : 60–70%

Electrophilic Aromatic Substitution on Naphthalene

The naphthalen-1-yl moiety undergoes halogenation and nitration at the electron-rich 4-position (para to the TBDMS group):

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ at 0°C | 4-Bromo-naphthalene derivative | 70–80% | |

| Nitration | HNO₃/H₂SO₄ at 50°C | 4-Nitro-naphthalene derivative | 60–75% |

Cross-Coupling Reactions

The thiazole and naphthalene systems enable Suzuki–Miyaura and Buchwald–Hartwig couplings:

Suzuki Coupling

The brominated naphthalene intermediate reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis:

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/EtOH, 95°C

Product : Biaryl-substituted derivative

Yield : 76–80%

Buchwald–Hartwig Amination

The brominated thiazole reacts with amines (e.g., piperazine derivatives) to form C–N bonds:

Oxidation and Reduction

-

Oxidation : The TBDMS-protected hydroxyl group resists oxidation, but post-deprotection, the free –OH can be oxidized to a ketone using pyridine-SO₃ .

-

Reduction : The thiazole ring remains stable under catalytic hydrogenation (H₂/Pd-C), but selective reduction of nitro groups (to NH₂) is achievable.

Key Stability Considerations

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C23H32N2OSSi

- Molecular Weight : 412.66 g/mol

- Purity : 95% (as reported by Combi-Blocks) .

- CAS No.: 1092460-49-5; MDL No.: MFCD11501902 .

- Key Functional Groups : The tert-butyl and TBDMS groups enhance lipophilicity and metabolic stability, making the compound suitable for drug discovery applications .

Comparison with Structurally Similar Compounds

4-(4-Nitrophenyl)thiazol-2-amine Derivatives

Key Differences :

- Substituents : These compounds lack the TBDMS and naphthalene groups but feature nitro-substituted phenyl rings.

- Synthesis: Synthesized via cyclization of thiourea with nitro acetophenones, yielding high purity (94%) .

- Biological Activity : Nitro groups enhance electron-withdrawing effects, improving antimicrobial activity .

| Property | Target Compound | 4-(4-Nitrophenyl)thiazol-2-amine |

|---|---|---|

| Molecular Weight | 412.66 | ~260–280 |

| Key Functional Groups | TBDMS, tert-butyl | Nitrophenyl |

| Biological Activity | Unknown | Antibacterial/Antifungal |

Naphthalene-Substituted Thiazoles

Key Differences :

- Substituents : The naphthalene ring in the target compound is modified with a TBDMS group, whereas simpler analogs lack this substitution.

- Solubility : 4-(Naphthalen-1-yl)thiazol-2-amine is soluble in DMSO and chloroform, while the TBDMS group in the target compound likely reduces aqueous solubility .

| Property | Target Compound | 4-(Naphthalen-1-yl)thiazol-2-amine |

|---|---|---|

| Molecular Weight | 412.66 | 232.34 |

| Solubility | Low (inferred) | High in DMSO/chloroform |

| Functional Groups | TBDMS, tert-butyl | Naphthalene |

Triazole-Containing Thiazoles

Examples :

Key Differences :

- Substituents : Triazole rings replace the TBDMS-naphthalene group, enabling hydrogen bonding.

- Biological Activity : IC50 values of 0.15–0.17 μM against cancer cell lines (Hela, Bel7402) .

| Property | Target Compound | Triazole-Thiazole Hybrid |

|---|---|---|

| Molecular Weight | 412.66 | ~380–400 |

| Key Functional Groups | TBDMS, tert-butyl | Triazole, dichlorophenyl |

| Biological Activity | Unknown | Antitumor (IC50 ~0.15 μM) |

Simpler tert-Butyl Thiazoles

Key Differences :

- Substituents : Lacks the naphthalene and TBDMS groups, resulting in a smaller structure.

- Applications : Used as intermediates in organic synthesis .

| Property | Target Compound | 4-tert-Butyl-1,3-thiazol-2-amine |

|---|---|---|

| Molecular Weight | 412.66 | 156.25 |

| Complexity | High | Low |

| Applications | Research | Synthetic intermediate |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically requires:

- Protection of the hydroxy group on the naphthalene ring as a tert-butyldimethylsilyl (TBDMS) ether to enhance stability and solubility.

- Formation of the thiazole ring or introduction of the thiazol-2-amine moiety.

- Coupling of the protected naphthalenyl group with the thiazol-2-amine core.

- Introduction of the tert-butyl group at the 4-position of the thiazole ring.

This sequence ensures selective functionalization and avoids side reactions involving sensitive groups.

Protection of Hydroxy Group as tert-Butyldimethylsilyl Ether

The hydroxy group on the 7-position of the naphthalene ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step forms the tert-butyldimethylsilyloxy substituent, which is crucial for stability during subsequent synthetic transformations.

| Reagents | Conditions | Outcome |

|---|---|---|

| tert-butyldimethylsilyl chloride (TBDMS-Cl) | Room temperature, dry solvent (e.g., DMF or CH2Cl2) | Formation of TBDMS-protected naphthol |

| Base (imidazole or Et3N) | Stoichiometric amounts | Facilitates silylation |

This protection method is well-documented for its mildness and efficiency, preventing unwanted reactions at the phenolic site during later steps.

Synthesis of the Thiazol-2-amine Core

The thiazole ring bearing the 4-tert-butyl substituent and the 2-amine group can be synthesized via classical heterocyclic methods, such as:

- Cyclization of α-haloketones with thiourea derivatives.

- Direct substitution reactions on pre-formed thiazole rings to introduce the tert-butyl group at the 4-position.

The 4-tert-butyl substitution is typically introduced by alkylation using tert-butyl halides under controlled conditions to avoid over-alkylation or side reactions.

Coupling of the Protected Naphthalenyl Group with Thiazol-2-amine

The key step involves forming the N-aryl linkage between the thiazol-2-amine and the 7-(tert-butyldimethylsilyloxy)naphthalen-1-yl moiety. This can be achieved by:

- Nucleophilic aromatic substitution if the naphthalene derivative has an appropriate leaving group.

- Palladium-catalyzed Buchwald-Hartwig amination or related cross-coupling methods.

Reaction conditions often involve:

| Catalyst/Reagents | Solvent | Temperature | Notes |

|---|---|---|---|

| Pd(0) catalyst (e.g., Pd2(dba)3) | Toluene, dioxane | 80–110 °C | Requires phosphine ligands |

| Base (e.g., NaOtBu, K3PO4) | Promotes amination | ||

| Protected naphthalenyl halide | Precursor with leaving group (e.g., Br or I) |

This coupling step is critical for assembling the final compound with high regioselectivity and yield.

Purification and Yield Optimization

Purification is typically achieved by column chromatography or recrystallization, ensuring the removal of unreacted starting materials and byproducts. Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is essential to maximize yield and purity.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of naphthol hydroxy group | TBDMS-Cl, imidazole, dry solvent | Formation of TBDMS-protected naphthol |

| 2 | Synthesis of 4-tert-butylthiazol-2-amine core | α-haloketones + thiourea; tert-butyl halide alkylation | Formation of substituted thiazole ring |

| 3 | Coupling of protected naphthalenyl with thiazol-2-amine | Pd-catalyzed Buchwald-Hartwig amination, base, solvent | Formation of N-aryl thiazol-2-amine linkage |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure 4-tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-yl)thiazol-2-amine |

Research Findings and Considerations

- The tert-butyldimethylsilyl protection is favored due to its stability under various reaction conditions and ease of removal if needed.

- The bulky tert-butyl group on the thiazole ring influences steric hindrance, which can affect coupling efficiency and solubility of the final compound.

- Pd-catalyzed amination reactions are the most reliable for forming the N-aryl bond in such complex molecules, offering good yields and functional group tolerance.

- Reaction optimization may include exploring different bases, solvents, and ligands to improve coupling efficiency and reduce side reactions.

Q & A

Basic: What are the key synthetic steps for preparing 4-Tert-butyl-N-(7-(tert-butyldimethylsilyloxy)naphthalen-1-yl)thiazol-2-amine?

Methodological Answer:

The synthesis involves three critical stages:

Silylation of naphthalenol : Introduce the tert-butyldimethylsilyl (TBS) protecting group to the hydroxyl group at position 7 of naphthalen-1-ol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .

Thiazole core formation : React 2-aminothiazole with tert-butyl bromide under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 90°C) to introduce the 4-tert-butyl group .

Coupling : Use a Buchwald-Hartwig amination or Ullmann-type reaction to couple the silylated naphthalene moiety with the 4-tert-butylthiazol-2-amine. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at reflux are typical .

Key Validation : Monitor intermediates via TLC and confirm final product purity (>97%) by HPLC (refer to purity standards in ).

Basic: How is the molecular structure of this compound confirmed in academic research?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). Compare bond lengths/angles with similar thiazole derivatives (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine ).

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., tert-butyl protons at ~1.3 ppm, silyl methyl groups at 0.2–0.4 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution MS (e.g., ESI-TOF) .

Advanced: How can researchers optimize reaction yields for the coupling step?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. toluene. Higher yields are often achieved in toluene due to reduced side reactions .

- Catalyst-ligand systems : Compare Pd(OAc)₂/Xantphos with Pd₂(dba)₃/BINAP. Xantphos improves stability in reflux conditions .

- Temperature control : Gradual heating (70–110°C) minimizes decomposition. Use microwave-assisted synthesis for faster coupling .

- Additives : Add Cs₂CO₃ to enhance nucleophilicity of the amine .

Troubleshooting : Low yields (<50%) may indicate moisture sensitivity—ensure anhydrous conditions and degas solvents.

Advanced: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods due to potential inhalation hazards (Category 4 acute toxicity per ).

- Waste disposal : Segregate organic waste containing silyl ethers and coordinate with licensed biohazard disposal services .

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: How is the antitumor activity of this compound evaluated?

Methodological Answer:

- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure (see protocols in ).

- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. Compare with known inhibitors (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives ).

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer:

- Solvent testing : Use a standardized protocol (e.g., shake-flask method) in DMSO, ethanol, and aqueous buffers (pH 1–10). Note discrepancies due to polymorphic forms .

- Purity verification : Re-crystallize the compound and re-test solubility. Impurities (e.g., unreacted naphthalenol) can artificially lower solubility .

- Co-solvent systems : Improve aqueous solubility using cyclodextrins or PEG-400 .

Advanced: What computational methods support SAR studies for this compound?

Methodological Answer:

- QSAR modeling : Use CODESSA or MOE to correlate substituent effects (e.g., TBS group bulkiness) with bioactivity .

- MD simulations : Simulate membrane permeability (e.g., Desmond) with lipid bilayers to assess bioavailability .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Advanced: How to design analogues with improved metabolic stability?

Methodological Answer:

- Replace TBS group : Test triisopropylsilyl (TIPS) or acetyl groups to balance stability and lipophilicity .

- Thiazole modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to slow CYP450 oxidation .

- Prodrug strategies : Convert the amine to a carbamate for controlled release .

Advanced: What crystallization conditions yield high-quality crystals for X-ray analysis?

Methodological Answer:

- Solvent pairs : Use slow diffusion of hexane into a DCM solution .

- Temperature gradient : Cool from 40°C to 4°C over 48 hours .

- Seeding : Introduce microcrystals from prior batches to induce nucleation .

Advanced: How to analyze competing reaction pathways during synthesis?

Methodological Answer:

- Kinetic profiling : Use in-situ IR or HPLC to monitor intermediates. For example, detect silylation byproduct (naphthalenol-TBS dimer) .

- Isotopic labeling : Use ¹⁵N-labeled 2-aminothiazole to track incorporation into the thiazole core via MS .

- DFT transition state analysis : Identify energy barriers for competing SN1 vs. SN2 mechanisms at the coupling step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.